5-Phenylthiadiazole-4-sulfonyl chloride 5-Phenylthiadiazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2287322-45-4
VCID: VC4228560
InChI: InChI=1S/C8H5ClN2O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H
SMILES: C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)Cl
Molecular Formula: C8H5ClN2O2S2
Molecular Weight: 260.71

5-Phenylthiadiazole-4-sulfonyl chloride

CAS No.: 2287322-45-4

Cat. No.: VC4228560

Molecular Formula: C8H5ClN2O2S2

Molecular Weight: 260.71

* For research use only. Not for human or veterinary use.

5-Phenylthiadiazole-4-sulfonyl chloride - 2287322-45-4

Specification

CAS No. 2287322-45-4
Molecular Formula C8H5ClN2O2S2
Molecular Weight 260.71
IUPAC Name 5-phenylthiadiazole-4-sulfonyl chloride
Standard InChI InChI=1S/C8H5ClN2O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H
Standard InChI Key FIVQNRFMBWTADJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

The compound has the molecular formula C₈H₅ClN₂O₂S₂ and a molecular weight of 260.7 g/mol . Key structural features include:

  • Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.

  • Phenyl substituent: Attached at the 5-position, enhancing aromatic conjugation.

  • Sulfonyl chloride group: Positioned at the 4-position, responsible for high reactivity.

Spectral Data:

  • ¹H NMR (CDCl₃): Signals at δ 8.08 (d, 2H, ArH) and 7.67 (d, 2H, ArH) .

  • IR: Peaks at 1220 cm⁻¹ (S=O asymmetric stretch) and 1089 cm⁻¹ (S=O symmetric stretch) .

Synthesis Methods

Chlorination of Thiadiazole Thiol Precursors

The most common route involves chlorination of 5-phenyl-1,2,3-thiadiazole-4-thiol (Scheme 1):

  • Thiol Preparation: Cyclization of 4-chlorobenzoyl chloride with thiosemicarbazide yields the thiadiazole-thiol intermediate .

  • Chlorination: Treatment with chlorine gas (Cl₂) in a dichloromethane/water mixture at -2°C converts the -SH group to -SO₂Cl .

Reaction Conditions:

ParameterValue
Temperature-2°C to 0°C
SolventDichloromethane/H₂O
Yield42%

Alternative Route via Sulfonation

A patent method for analogous sulfonyl chlorides involves:

  • Sulfonation: Reaction of 1,2-naphthoquinone-2-diazide with chlorosulfuric acid.

  • Chlorination: Addition of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert sulfonic acid intermediates to sulfonyl chlorides .

Key Optimization:

  • Maintaining reaction temperatures below 15°C prevents thermal decomposition of the diazide .

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes reactions with:

  • Amines: Forms sulfonamides (e.g., antiviral agents) .

  • Alcohols: Produces sulfonate esters (e.g., polymer crosslinkers).

  • Grignard Reagents: Generates sulfones for materials science.

Example: Reaction with piperazine yields 5-phenylthiadiazole-4-sulfonamide derivatives tested for antiviral activity .

Biological Activity

  • Antiviral Properties: Derivatives inhibit tobacco mosaic virus (TMV) with IC₅₀ values comparable to ningnanmycin .

  • Anticancer Potential: Thiadiazole sulfonamides exhibit cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–45 μM) .

Mechanism: Sulfonamide derivatives interfere with enzyme active sites (e.g., carbonic anhydrase) .

Physicochemical Properties

PropertyValueSource
Melting Point112–114°C
SolubilitySoluble in CH₂Cl₂, DMF
StabilityHygroscopic; store at 2–8°C

Industrial and Research Applications

Pharmaceutical Intermediate

  • Key precursor for sulfonamide drugs targeting carbonic anhydrase and cyclooxygenase .

  • Used in synthesizing PET radiotracers for imaging.

Materials Science

  • Modifies polymer surfaces via sulfonation to enhance hydrophilicity.

  • Crosslinking agent in epoxy resins.

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